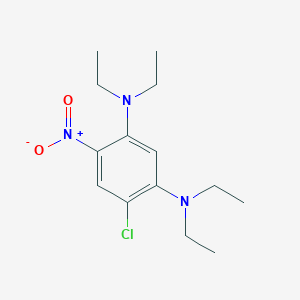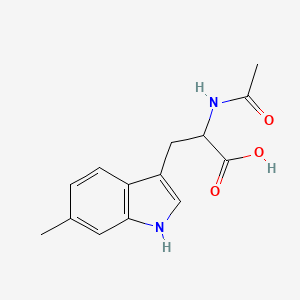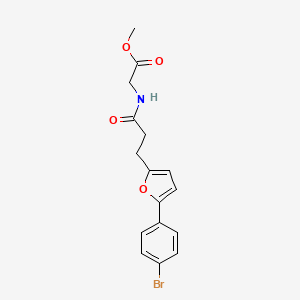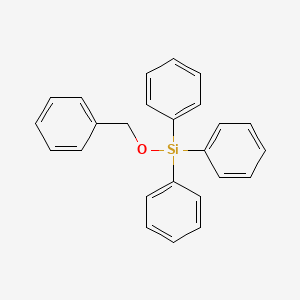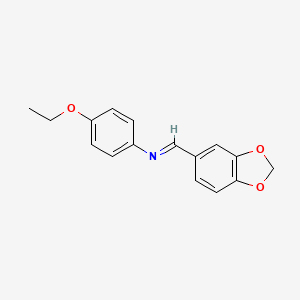
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoindole core.
Formation of the Final Product: The final step involves the reaction of the intermediate with methyl 2-aminoacetate hydrochloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the isoindole moiety.
Reduction: Reduction reactions can occur, especially at the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
科学研究应用
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: This compound shares a similar structure but lacks the isoindole moiety.
Methyl 2-((1-(4-chlorophenyl)-1H-isoindol-3-yl)amino)acetate hydrochloride: Similar but without the methoxy group.
Uniqueness
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is unique due to the presence of both the methoxy group and the isoindole moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from similar compounds.
属性
分子式 |
C18H18Cl2N2O3 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC 名称 |
methyl 2-[[3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-ylidene]amino]acetate;hydrochloride |
InChI |
InChI=1S/C18H17ClN2O3.ClH/c1-23-16(22)11-20-17-14-5-3-4-6-15(14)18(21-17,24-2)12-7-9-13(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21);1H |
InChI 键 |
QJNPKKAAGARRLW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN=C1C2=CC=CC=C2C(N1)(C3=CC=C(C=C3)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



